molecular formula C17H14N2O4 B4853091 4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid

4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid

Cat. No.: B4853091
M. Wt: 310.30 g/mol
InChI Key: MVWINKVQQSOYMH-UHFFFAOYSA-N
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Description

4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid is a complex organic compound that features a benzoxazole ring fused with an aniline moiety and a butanoic acid group

Properties

IUPAC Name

4-[4-(1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15(9-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-8H,9-10H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWINKVQQSOYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid typically involves multiple steps, starting with the formation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with benzoic acid derivatives under acidic conditions to form the benzoxazole core. This intermediate is then reacted with 4-nitroaniline to introduce the aniline group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other aromatic rings .

Scientific Research Applications

4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting its structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzoxazol-2-yl)aniline: Shares the benzoxazole and aniline moieties but lacks the butanoic acid group.

    4-(1,3-Benzothiazol-2-yl)aniline: Similar structure with a benzothiazole ring instead of a benzoxazole ring.

    4-(1H-Benzimidazol-2-yl)aniline: Contains a benzimidazole ring instead of a benzoxazole ring.

Uniqueness

4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid is unique due to the presence of the butanoic acid group, which imparts additional chemical reactivity and potential biological activity. This compound’s combination of a benzoxazole ring, aniline moiety, and butanoic acid group makes it a versatile and valuable molecule for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid
Reactant of Route 2
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4-[4-(1,3-Benzoxazol-2-yl)anilino]-4-oxobutanoic acid

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